molecular formula C13H9ClN2O6S B2906157 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid CAS No. 136832-73-0

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid

Cat. No. B2906157
CAS RN: 136832-73-0
M. Wt: 356.73
InChI Key: DNIHQSASMWKORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is a chemical compound with the formula C13H9ClN2O6S. It has a molecular weight of 356.74 g/mol . It is a derivative of benzoic acid, which is modified with a chloro-nitrobenzenesulfonamido group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClN2O6S/c14-11-5-4-10 (7-12 (11)16 (19)20)23 (21,22)15-9-3-1-2-8 (6-9)13 (17)18/h1-7,15H, (H,17,18) . This indicates that the molecule consists of a benzoic acid core, with a 4-chloro-3-nitrobenzenesulfonamido group attached .


Physical And Chemical Properties Analysis

The compound is a powder . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmaceutical Research

This compound has been studied for its potential use in pharmaceuticals, particularly as a precursor in the synthesis of more complex molecules. Its structure allows for further functionalization, which can lead to the development of new drugs .

Trypanocidal Activity

One of the significant applications of this compound is in the treatment of Chagas disease. It has been found to have trypanocidal activity, which means it can inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. Molecular docking studies have shown that derivatives of benzoic acid, including this compound, can act as trans-sialidase inhibitors, which is a promising approach for new anti-Chagas drugs .

Corrosion Inhibition

In the field of materials science, derivatives of benzoic acid, such as 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid, have been investigated for their corrosion inhibition properties. These compounds can enhance the corrosion resistance of metals, which is crucial for extending the lifespan of metal components in various industries .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-11-5-4-10(7-12(11)16(19)20)23(21,22)15-9-3-1-2-8(6-9)13(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHQSASMWKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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